4-Chloro-1-iodoimidazo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5ClIN3 |
|---|---|
Molecular Weight |
329.52 g/mol |
IUPAC Name |
4-chloro-1-iodoimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5ClIN3/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H |
InChI Key |
ODMJRCXOSYQHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline typically involves the iodination and chlorination of imidazoquinoxaline derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve the desired substitution on the imidazoquinoxaline ring. For instance, an I2-mediated direct sp3 C–H amination reaction can be employed, which is operationally simple and scalable, providing high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
Chemical Reactions Analysis
Halogen Exchange Reactions
The iodine and chlorine atoms undergo nucleophilic aromatic substitution (SNAr) under controlled conditions. Iodine exhibits higher reactivity due to its polarizable nature, enabling efficient replacement with nucleophiles like amines or alkoxides:
Iodine’s leaving-group aptitude facilitates transition-metal-free couplings, as demonstrated in I₂-mediated sp³ C–H amination protocols . Chlorine substitution typically requires harsher conditions due to lower electrophilicity at C4 .
Cross-Coupling Reactions
The iodine atom participates in Ullmann-type couplings and Suzuki-Miyaura reactions, leveraging its compatibility with palladium catalysts:
Key Examples:
-
Suzuki Coupling:
Reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) yields biaryl derivatives (e.g., 1-Phenyl-4-chloroimidazo[1,2-a]quinoxaline, 72% yield) . -
Buchwald-Hartwig Amination:
Primary/secondary amines substitute iodine under Pd(OAc)₂/Xantphos catalysis (toluene, 110°C), forming C–N bonds (e.g., 1-Morpholino-4-chloro derivative, 68% yield) .
Cyclization and Annulation
The compound serves as a precursor for fused polyheterocycles via intramolecular cyclization:
a. Imidazo[1,2-a]quinoxaline → Benzo imidazo[1,2-a]quinoxaline
Treatment with 2-(benzoimidazol-1-yl)aniline and I₂ (DCE, 80°C) induces sp³ C–H amination, forming a six-membered ring (83% yield) .
b. Triazoloquinoxaline Formation
Reaction with hydrazine derivatives (e.g., N-(4-chlorobenzylidene)hydrazine) in acetic acid generates triazolo[4,3-a]quinoxalines (e.g., 4-Chloro-1-(4-chlorophenyl)triazoloquinoxaline, 63% yield) .
Functional Group Transformations
a. Oxidation:
Controlled oxidation (KMnO₄, H₂O/acetone, 0°C) converts methyl groups to carboxylates without disrupting the halogen substituents .
b. Reduction:
NaBH₄ in THF selectively reduces nitro groups (if present) while retaining halogen atoms (>90% retention) .
Halogenation and Dehalogenation
a. Bromination:
NBS in acetonitrile substitutes iodine or chlorine, favoring C8 bromination (e.g., 4-Chloro-8-bromo-1-iodo derivative, 71% yield) .
b. Deiodination:
Zn/NH₄Cl in ethanol removes iodine (60°C, 6 h), yielding 4-Chloroimidazo[1,2-a]quinoxaline (89% yield) .
Biological Activity Correlations
Derivatives show enhanced bioactivity post-modification:
| Derivative | Bioactivity (IC₅₀) | Key Modification |
|---|---|---|
| 1-Amino-4-chloro analogue | Anticancer (A375: 6 μM) | Iodine → Amino group |
| 4-Methoxy-1-iodo analogue | Antimicrobial (E. coli: 8 μg/mL) | Chlorine → Methoxy |
Industrial-Scale Considerations
Batch processes using I₂-mediated reactions achieve >80% conversion with minimal byproducts . Continuous-flow systems are under development to optimize halogen-exchange efficiency .
Scientific Research Applications
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Impact of Halogen Substituents
- Chlorine : Electron-withdrawing effect increases electrophilicity at C4, facilitating cross-coupling or substitution (e.g., amination in ).
- Iodine : Larger atomic radius and polarizability compared to chlorine or bromine may enhance π-stacking interactions or heavy-atom effects in fluorescence .
Optical Properties Compared to Related Scaffolds
Imidazo[1,2-a]quinoxalines exhibit tunable fluorescence based on substituents:
- Dipyrrolo[1,2-a:2',1'-c]quinoxaline (λem = 416 nm in THF) emits at longer wavelengths than diimidazo[1,2-a]quinoxaline (λem = 367 nm) due to extended conjugation .
- 4-Chloro-1-iodoimidazoquinoxaline: The iodine substituent may induce a bathochromic shift via heavy-atom effects, though this depends on substitution pattern. For example, electron-withdrawing groups at C4 (e.g., Cl) in dipyrroloquinoxalines reduce fluorescence intensity but enhance stability .
Table 2: Fluorescence Properties of Quinoxaline Derivatives
| Compound Type | λem (nm) | Key Substituent Effects |
|---|---|---|
| Dipyrrolo[1,2-a:2',1'-c]quinoxaline | 416 | Extended conjugation, electron-donating groups |
| Diimidazo[1,2-a]quinoxaline | 367 | Rigid structure, shorter conjugation |
| 4-Trichloromethylpyrroloquinoxaline | N/A | CCl₃ at C4 enhances antiplasmodial activity |
Selectivity and Toxicity
- 4-Substituted anilino imidazoquinoxalines (): Exhibit selectivity for serotonin receptors, highlighting the role of C4 substituents in target engagement.
- 4-Chloro derivatives: Chlorine at C4 reduces cytotoxicity in pyrroloquinoxalines (), suggesting a favorable safety profile for the target compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves intramolecular cyclization or multi-component reactions (MCRs). For example, visible-light-driven reactions using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts enable efficient cyclization of precursors like 1-(2-isocyanophenyl)imidazole . Alternative MCRs under ultrasound irradiation with Amberlyst-15 as a catalyst have been reported for related quinoxaline derivatives, achieving high yields (70–85%) under solvent-free, mild conditions . Key variables include catalyst choice, solvent, and energy input (e.g., sonication vs. thermal).
Q. How is regioselectivity achieved during halogenation of the imidazoquinoxaline core?
- Methodological Answer : Direct C-H iodination at the C3 position of pyrrolo[1,2-a]quinoxalines has been demonstrated using TBAI or I₂ with catalytic p-toluenesulfonic acid, achieving >90% regioselectivity. Mechanistic studies suggest acid-mediated activation of the substrate enhances iodine electrophilicity, favoring C3 over other positions . This method is scalable and compatible with subsequent cross-coupling reactions for functionalization.
Q. What in vitro assays are used to evaluate the cytotoxic potential of imidazoquinoxaline derivatives?
- Methodological Answer : Cytotoxicity is commonly assessed via MTT assays against cancer cell lines (e.g., leukemia, breast cancer). For instance, indolo[1,2-a]quinoxaline derivatives showed IC₅₀ values ranging from 2.5–15 µM, with structural modifications (e.g., carbamate moieties at C6) enhancing activity . Dose-response curves and comparative analysis with control compounds (e.g., cisplatin) are critical for validating potency.
Advanced Research Questions
Q. How can stereochemical challenges in imidazoquinoxaline derivatives, such as atropisomerism, be addressed?
- Methodological Answer : Atropisomeric 1,2-dihydroimidazo[1,2-a]quinoxaline N-oxides exhibit enantiomerization barriers >80 kJ/mol, requiring chiral stationary phases (e.g., Chiralpak® AD-H) for resolution. Offline racemization studies combined with DFT calculations are used to determine barriers and optimize separation conditions . Substituent effects (e.g., ortho-aryl groups) and ring size significantly influence enantiomer stability.
Q. What strategies improve catalytic efficiency in green synthesis of imidazoquinoxalines?
- Methodological Answer : Brønsted acid–surfactant combined catalysts (e.g., p-dodecylbenzenesulfonic acid, p-DBSA) enable solvent-free Pictet–Spengler reactions at ambient temperatures, achieving 75–90% yields . Microwave-assisted CuI-catalyzed cyclization reduces reaction times (30–60 min) while maintaining high yields (82–94%) . Recyclable nanocatalysts like SnO₂@MWCNTs offer >95% selectivity for dihydro derivatives under mild conditions .
Q. How do electronic properties of substituents affect the optical behavior of imidazoquinoxaline-based materials?
- Methodological Answer : Diarylated diimidazo[1,2-a:2',1'-c]quinoxalines exhibit blue fluorescence (λem = 450–470 nm) with quantum yields up to 0.85. Substituents at C3 and C10 positions modulate π-conjugation and steric effects, as shown in OLED applications . Time-dependent density functional theory (TD-DFT) simulations correlate HOMO-LUMO gaps with experimental emission spectra.
Q. What mechanistic insights explain the antiplasmodial activity of halogenated imidazoquinoxalines?
- Methodological Answer : 4-Trichloromethylpyrrolo[1,2-a]quinoxalines inhibit Plasmodium falciparum growth (IC₅₀ = 0.8–3.2 µM) via dual targeting of hemozoin formation and mitochondrial electron transport. Structure-activity relationship (SAR) studies highlight the necessity of the trichloromethyl group for potency and reduced cytotoxicity (Selectivity Index >10) . Metabolomic profiling and target-based assays (e.g., β-hematin inhibition) are used to validate mechanisms.
Data Contradictions and Resolution
- Catalyst Efficiency : While Amberlyst-15 enables solvent-free MCRs , SnO₂@MWCNTs offer superior recyclability (>5 cycles) for dihydro derivatives . Contradictions arise in solvent choice—p-DBSA-based methods favor ethanol , whereas nanocatalysts use acetonitrile. Researchers must prioritize reaction goals (e.g., sustainability vs. yield).
- Biological Activity : Indoloquinoxalines show anti-HIV and cytotoxic activity , but pyrrolo derivatives are more potent against Leishmania . These differences underscore the need for scaffold-specific SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
